2-Cyclopentyloxy-3-iodopyridine 2-Cyclopentyloxy-3-iodopyridine
Brand Name: Vulcanchem
CAS No.: 902837-47-2
VCID: VC2987199
InChI: InChI=1S/C10H12INO/c11-9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2
SMILES: C1CCC(C1)OC2=C(C=CC=N2)I
Molecular Formula: C10H12INO
Molecular Weight: 289.11 g/mol

2-Cyclopentyloxy-3-iodopyridine

CAS No.: 902837-47-2

Cat. No.: VC2987199

Molecular Formula: C10H12INO

Molecular Weight: 289.11 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclopentyloxy-3-iodopyridine - 902837-47-2

Specification

CAS No. 902837-47-2
Molecular Formula C10H12INO
Molecular Weight 289.11 g/mol
IUPAC Name 2-cyclopentyloxy-3-iodopyridine
Standard InChI InChI=1S/C10H12INO/c11-9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2
Standard InChI Key NSPQVGRIZQTEQH-UHFFFAOYSA-N
SMILES C1CCC(C1)OC2=C(C=CC=N2)I
Canonical SMILES C1CCC(C1)OC2=C(C=CC=N2)I

Introduction

Chemical Identity and Basic Properties

2-Cyclopentyloxy-3-iodopyridine represents an important member of the halogenated pyridine family. Its fundamental characteristics establish its identity in chemical databases and research literature.

Chemical Identification Parameters

ParameterValue
CAS Registry Number902837-47-2
Molecular FormulaC10H12INO
Molecular Weight289.11 g/mol
PubChem CID42553134
IUPAC Name2-cyclopentyloxy-3-iodopyridine

The compound is registered in multiple chemical databases, reflecting its relevance in chemical research. Its structure consists of a pyridine core with specific functional group attachments that define its reactivity profile.

Structural Characteristics

The molecular structure of 2-Cyclopentyloxy-3-iodopyridine is characterized by:

  • A pyridine ring as the core structure

  • A cyclopentyloxy group (-OCH₉) attached at the 2-position

  • An iodine atom at the 3-position

  • The molecular formula C10H12INO represents its composition

This structural arrangement creates a molecule with interesting electronic properties due to the electron-withdrawing nature of the pyridine nitrogen and the iodine atom, balanced against the electron-donating properties of the cyclopentyloxy group.

Physical Properties

The compound exhibits several noteworthy physical properties that affect its handling and applications:

PropertyCharacteristic
Physical StateSolid at room temperature
SolubilitySlightly soluble in chloroform and methanol; soluble in DMSO
InChIKeyNSPQVGRIZQTEQH-UHFFFAOYSA-N
SMILES NotationC1CCC(C1)OC2=C(C=CC=N2)I

These properties influence the compound's behavior in chemical reactions and its potential applications in research settings.

Synthesis Methodologies

Several approaches can be employed for the synthesis of 2-Cyclopentyloxy-3-iodopyridine, with each method offering specific advantages depending on the available starting materials and desired purity.

Etherification Reactions

The synthesis of 2-Cyclopentyloxy-3-iodopyridine typically involves etherification reactions of halogenated pyridines. Based on research with similar compounds, a common approach includes:

  • Starting with 3-iodopyridine or 2-chloro-3-iodopyridine

  • Performing a nucleophilic aromatic substitution with cyclopentanol

  • Using suitable base catalysts and reaction conditions

Research by Puleo and Bandar provides insights into the etherification of bromopyridines, which can be adapted for iodopyridines:

"Preliminary experiments varying base and solvent suggested KOH with 18-crown-6 in DMAc could promote a 4-selective etherification reaction between 3-bromopyridine..."

Similar reaction conditions could potentially be applied for the synthesis of 2-Cyclopentyloxy-3-iodopyridine, with appropriate modifications to direct substitution at the desired position.

Base-Catalyzed Reactions

Base-catalyzed reactions represent another important synthetic route for preparing 2-Cyclopentyloxy-3-iodopyridine. These reactions typically involve:

Reaction ComponentSpecific Example
BaseKOH or other strong bases
Catalyst18-crown-6 or similar phase-transfer catalysts
SolventDMAc (N,N-dimethylacetamide) or other polar aprotic solvents
TemperatureTypically 80°C
Reaction Time5-18 hours

This approach is supported by research findings: "Inside a N2 filled glovebox, a 4 mL vial was charged with a magnetic stir, 3-bromopyridine (1.0 – 1.5 equiv), 2-ethyl-1-hexanol (13.0 mg, 0.1 mmol, 1.0 equiv), solvent, KBr (6.0 mg, 0.05 mmol, 0.5 equiv.), 18-crown-6 (92.5 mg, 0.35 mmol, 3.5 equiv), and base in successive order."

While this specific protocol was developed for different substitution patterns, the general approach can be adapted for the synthesis of 2-Cyclopentyloxy-3-iodopyridine by selecting appropriate starting materials and reaction conditions.

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of 2-Cyclopentyloxy-3-iodopyridine, it is valuable to compare it with structurally related compounds.

Comparison with Other Halogenated Pyridines

The table below compares 2-Cyclopentyloxy-3-iodopyridine with several structurally related compounds:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
2-Cyclopentyloxy-3-iodopyridine902837-47-2C10H12INO289.11Reference compound
2-Cyclohexyloxy-3-iodopyridine902837-46-1C11H14INO303.14Contains cyclohexyloxy instead of cyclopentyloxy group
2-(Cyclopropylmethoxy)-3-iodopyridine766557-62-4C9H10INO275.09Contains cyclopropylmethoxy instead of cyclopentyloxy group
2-Chloro-3-iodopyridine78607-36-0C5H3ClIN239.44Contains chloro instead of cyclopentyloxy group

Structure-Activity Relationships

The structure of 2-Cyclopentyloxy-3-iodopyridine suggests several important structure-activity relationships:

  • The cyclopentyloxy group at position 2 likely influences the compound's lipophilicity and its interactions with biological targets

  • The iodine atom at position 3 can participate in halogen bonding and serves as a reactive site for further functionalization

  • The pyridine nitrogen provides a hydrogen bond acceptor site, important for potential biological interactions

These structural features make 2-Cyclopentyloxy-3-iodopyridine potentially valuable as a building block in medicinal chemistry, where such structure-activity relationships can be exploited for the development of bioactive compounds.

Spectroscopic and Analytical Characteristics

Understanding the spectroscopic properties of 2-Cyclopentyloxy-3-iodopyridine is essential for its identification and characterization in research settings.

Spectroscopic Properties

While specific spectroscopic data for 2-Cyclopentyloxy-3-iodopyridine is limited in the available sources, inferences can be made based on similar compounds:

  • NMR Spectroscopy: The proton NMR spectrum would likely show:

    • Signals for the cyclopentyl ring protons in the aliphatic region (1-2 ppm)

    • Signals for the pyridine ring protons in the aromatic region (7-9 ppm)

    • The absence of a proton signal at the 3-position due to iodine substitution

  • Mass Spectrometry: The mass spectrum would show:

    • A molecular ion peak at m/z 289 corresponding to the molecular weight

    • Characteristic fragmentation patterns including loss of iodine and cleavage of the cyclopentyloxy group

  • IR Spectroscopy: The IR spectrum would likely show:

    • C-H stretching bands for the cyclopentyl group

    • C=N and C=C stretching bands for the pyridine ring

    • C-O stretching band for the ether linkage

These spectroscopic properties are crucial for confirming the structure and purity of synthesized 2-Cyclopentyloxy-3-iodopyridine.

Supplier InformationDetails
Catalog NumberExamples include RCLS126003
PurityTypically ≥99.00%
PackagingAvailable in quantities from 1g upward
Supply AbilityReported as up to 100 Tons minimum by some suppliers

This commercial availability facilitates its use in research and development settings.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator